molecular formula C12H12O3 B12114364 2-(5,7-Dimethyl-1-benzofuran-3-yl)acetic acid

2-(5,7-Dimethyl-1-benzofuran-3-yl)acetic acid

Cat. No.: B12114364
M. Wt: 204.22 g/mol
InChI Key: XLARYQBYEMKMLM-UHFFFAOYSA-N
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Description

2-(5,7-Dimethyl-1-benzofuran-3-yl)acetic acid (CAS 610277-17-3) is a high-purity benzofuran derivative supplied as a solid powder for research applications. This compound belongs to a class of arylalkanoic acids known to exhibit various pharmacological properties, making it a valuable scaffold in medicinal chemistry and drug discovery . The crystal structure of closely related analogues reveals that molecules can form characteristic carboxylic acid inversion dimers through O-H···O hydrogen bonds, which is a significant feature in solid-state and supramolecular chemistry studies . The benzofuran core is a privileged structure in drug development. Recent investigations highlight novel benzofuran derivatives as potent inhibitors of HIV-1 reverse transcriptase and protease, showcasing the potential of this chemical class in antiviral research . Researchers utilize such acetic acid functionalized benzofurans as key intermediates in organic synthesis. Store this product at room temperature. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or consumer use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5,7-dimethyl-1-benzofuran-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-7-3-8(2)12-10(4-7)9(6-15-12)5-11(13)14/h3-4,6H,5H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLARYQBYEMKMLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CO2)CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Ethyl 2-(5,7-Dimethyl-1-benzofuran-3-yl)acetate

The benzofuran core is constructed via cyclization of a substituted salicylic acid derivative. For instance, 5,7-dimethylsalicylic acid is reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate. This nucleophilic substitution forms an ether intermediate, which undergoes intramolecular cyclization under reflux conditions in a polar aprotic solvent like dimethylformamide (DMF). The reaction is typically conducted at 80–100°C for 6–12 hours, yielding the ester precursor with purities >90%.

Hydrolysis to Carboxylic Acid

The ester is hydrolyzed using aqueous potassium hydroxide (KOH) in a methanol-water solvent system. For example, a solution of ethyl 2-(5,7-dimethyl-1-benzofuran-3-yl)acetate (1.50 mmol) and KOH (9.0 mmol) in methanol (25 mL) and water (25 mL) is refluxed for 5 hours. Acidification with concentrated HCl precipitates the crude product, which is purified via column chromatography (ethyl acetate) or recrystallization from benzene. This step achieves yields of 82–94%, with the reaction efficiency depending on the base concentration and reflux duration.

Table 1: Representative Hydrolysis Conditions and Yields

Ester PrecursorBaseSolventTemperature (°C)Time (h)Yield (%)
Ethyl benzofuran-3-ylacetateKOH (6 eq)MeOH/H₂O100582
Methyl benzofuran-3-ylacetateKOH (5 eq)EtOH/H₂O80694

Cyclization of Salicylic Acid Derivatives

Alternative routes focus on constructing the benzofuran ring from substituted salicylic acid derivatives. A patented method involves reacting 5,7-dimethylsalicylic acid with ethyl bromoacetate to form a phenolic ether, which is cyclized using sodium ethoxide in benzene. The cyclization proceeds via nucleophilic attack of the phenolic oxygen on the α-carbon of the acetate group, forming the furan ring.

Reaction Mechanism and Optimization

The cyclization step is highly sensitive to solvent polarity and temperature. Non-polar solvents like benzene favor intramolecular cyclization by reducing intermolecular side reactions. Sodium ethoxide acts as both a base and a catalyst, deprotonating the phenolic hydroxyl group to enhance nucleophilicity. Reaction temperatures of 60–80°C for 3–5 hours yield the benzofuran ester with 75–85% efficiency. Subsequent hydrolysis follows the protocol outlined in Section 1.2.

Decarboxylation and Byproduct Management

In cases where carboxylated intermediates are formed, decarboxylation becomes necessary. For example, ethyl 2-(5,7-dimethyl-3-carboxy-1-benzofuran-2-yl)acetate may undergo thermal decarboxylation at 120–150°C in the presence of dilute sulfuric acid. This step eliminates CO₂, yielding the desired acetic acid derivative. Byproducts such as 5,7-dimethylbenzofuran are minimized by controlling the acid concentration and reaction time.

Table 2: Decarboxylation Parameters

Starting MaterialAcidTemperature (°C)Time (h)Purity (%)
Benzofuran-3-one-2-carboxylateH₂SO₄ (1M)130289
Benzofuran-2-carboxylic acidHCl (2M)1401.592

Solvent and Catalytic Effects on Yield

The choice of solvent significantly impacts reaction kinetics and product purity. Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but may promote side reactions, while protic solvents (MeOH, EtOH) improve hydrolysis efficiency. Catalytic additives such as tetrabutylammonium bromide (TBAB) have been shown to accelerate cyclization by 30% in DMF at 80°C.

Comparative Analysis of Synthetic Routes

A comparative evaluation of the two primary methods reveals trade-offs between yield and scalability:

  • Alkaline Hydrolysis : Higher yields (82–94%) but requires stringent control of hydrolysis conditions to avoid over-acidification.

  • Salicylic Acid Cyclization : More scalable for industrial production but involves multi-step purification .

Chemical Reactions Analysis

Types of Reactions

2-(5,7-Dimethyl-1-benzofuran-3-yl)acetic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced benzofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Research indicates that 2-(5,7-Dimethyl-1-benzofuran-3-yl)acetic acid exhibits several biological activities:

Antioxidant Activity

Studies have demonstrated that derivatives of this compound possess significant antioxidant properties. For instance, DPPH radical scavenging assays have shown that such compounds can effectively reduce reactive oxygen species (ROS) levels in human cell lines, indicating their potential in combating oxidative stress .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. Research findings suggest that it exhibits notable activity against both Gram-positive and Gram-negative bacteria, with inhibition zones observed in agar diffusion tests. This suggests its potential use as an antimicrobial agent .

Neuroprotective Effects

Preliminary studies have highlighted the neuroprotective potential of benzofuran derivatives. These compounds may modulate GABAergic neurotransmission, making them candidates for treating neurological disorders such as epilepsy and anxiety .

Case Studies

Several case studies illustrate the diverse applications of this compound:

Study Focus Findings
Umesha et al. (2009)Antioxidant ActivityDemonstrated significant reduction in ROS levels using DPPH assays.
Krogsgaard-Larsen et al. (2015)Neuroprotective EffectsHighlighted modulation of GABAergic neurotransmission beneficial for epilepsy treatment.
ResearchGate PublicationAntimicrobial ActivityIdentified effective inhibition against Gram-positive and Gram-negative bacteria with significant inhibition zones.

Mechanism of Action

The mechanism of action of 2-(5,7-Dimethyl-1-benzofuran-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with various enzymes and receptors, leading to biological effects. The acetic acid moiety may also play a role in modulating the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Positional Isomerism: 2-yl vs. 3-yl Derivatives
  • 2-(5,7-Dimethyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic Acid

    • Substituted at the 2-position with a methylsulfanyl (-SMe) group.
    • Exhibits intermolecular O–H···O hydrogen bonds , forming centrosymmetric dimers, and C–H···π interactions along the a-axis .
    • Melting point: 420–421 K .
  • Target Compound (3-yl Derivative) Substituted at the 3-position with an acetic acid group.
Substituent Modifications
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
2-(5-Cyclohexyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic Acid 5-Cyclohexyl, 2-acetic acid C₁₉H₂₄O₃S 332.44 - Bulky cyclohexyl group introduces C–H···π and π–π interactions (centroid distance: 3.505 Å).
- Melting point: 423–424 K .
Methyl 2-(5-Methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate 3-methylsulfinyl (-SOCH₃) C₁₃H₁₄O₄S 282.31 - Sulfinyl group increases polarity.
- Stabilized by aromatic–aromatic interactions (centroid separation: 3.841 Å).
2-(6,7-Difluoro-1-benzofuran-3-yl)acetic Acid 6,7-Difluoro C₁₀H₆F₂O₃ 212.15 - Fluorine’s electronegativity may enhance acidity and hydrogen bonding (data pending).

Crystallographic and Packing Behavior

Compound Hydrogen Bonding π Interactions Crystal System Reference
2-yl Acetic Acid Derivatives O–H···O dimers C–H···π stacking along a-axis Monoclinic
5-Cyclohexyl Derivative O–H···O dimers + C–H···O π–π (3.505 Å) + C–H···π Monoclinic
Methylsulfinyl Derivative Not reported Aromatic–aromatic (3.841 Å) Not specified
  • Key Insight : Bulky substituents (e.g., cyclohexyl) introduce additional C–H···π and π–π interactions , altering packing efficiency and melting points compared to smaller groups (e.g., methyl) .

Pharmacological Potential

  • Benzofuran derivatives are noted for antibacterial, antifungal, and antitumor activities . However, specific data on the target compound’s bioactivity is unavailable in the evidence.

Biological Activity

2-(5,7-Dimethyl-1-benzofuran-3-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran core with two methyl groups at the 5 and 7 positions and an acetic acid substituent. This specific substitution pattern influences its chemical reactivity and biological activity, making it a valuable subject for pharmacological studies.

The mechanism of action for this compound involves interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes associated with cancer progression, potentially affecting pathways involved in cell proliferation and survival.
  • Receptor Modulation : Its benzofuran structure allows it to interact with receptors that modulate inflammatory responses and other biological processes.

Anticancer Activity

Research indicates that derivatives of this compound exhibit notable anticancer properties. For instance, compounds derived from similar structures have demonstrated significant growth inhibition against various cancer cell lines:

Cell Line GI50 (µM)
ACHN2.74
HCT152.37
MDA-MB-2312.20
NUGC-32.48
NCI-H235.86
PC-32.68

These findings suggest that modifications on the benzofuran ring can enhance the anticancer efficacy of the compounds .

Antimicrobial Activity

The compound also shows promising antimicrobial properties. Studies have reported that benzofuran derivatives possess broad-spectrum antimicrobial activity, which is essential for developing new antibiotics, especially against resistant strains .

Case Studies

  • Anticancer Study : A study evaluated the effects of a series of benzofuran derivatives on KAT6A enzyme activity, which is implicated in several cancers. The most potent compound in this series exhibited an IC50 of 24 nM in vitro, indicating strong potential for therapeutic applications against cancer .
  • Antimicrobial Study : Another investigation highlighted the antimicrobial efficacy of related benzofuran compounds, demonstrating MIC values ranging from 2.50 to 20 µg/mL against various pathogens, showcasing their potential as new antimicrobial agents .

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary studies suggest moderate cytotoxicity in certain contexts; however, further detailed toxicological evaluations are necessary to establish safety profiles for clinical use .

Q & A

Q. What are the standard synthetic routes for preparing 2-(5,7-Dimethyl-1-benzofuran-3-yl)acetic acid?

Methodological Answer: The synthesis typically involves cyclization of substituted phenols with α-haloketones, followed by hydrolysis and functionalization. For example:

Cyclization : React 3,5-dimethylphenol with ethyl bromoacetate under basic conditions to form the benzofuran core.

Hydrolysis : Treat the ester intermediate (e.g., ethyl 2-(5,7-dimethylbenzofuran-3-yl)acetate) with aqueous KOH in methanol/water under reflux to yield the carboxylic acid .

Purification : Column chromatography (ethyl acetate/hexane) isolates the product, confirmed via melting point (152–153°C) and spectroscopic data (IR: 1715 cm⁻¹ for C=O; NMR: δ 2.33–2.36 ppm for methyl groups) .

Q. How is NMR spectroscopy utilized in characterizing this compound?

Methodological Answer: 1H and 13C NMR spectra confirm substituent positions and purity. Key features include:

  • 1H NMR :

    δ (ppm)Assignment
    2.33–2.36Methyl groups (CH3)
    3.63Methylene (C3-CH2)
    7.05–7.27Aromatic protons (C4-H, C5-H)
    12.44Carboxylic acid proton (COOH)
  • 13C NMR :
    Peaks at 171.95 ppm (carboxylic acid C=O) and 142.47 ppm (benzofuran C-O) confirm structural integrity .

Advanced Research Questions

Q. How can X-ray crystallography elucidate the hydrogen bonding network in this compound?

Methodological Answer: Single-crystal X-ray diffraction (employing SHELXL for refinement ) reveals intermolecular interactions:

  • Hydrogen Bonds : Carboxyl groups form O–H···O dimers (e.g., O···O distance: 2.68 Å; angle: 173°), stabilizing the crystal lattice.
  • π–π Stacking : Benzofuran rings interact via centroid distances of ~3.5 Å, contributing to packing stability .
  • C–H···π Interactions : Methyl groups engage in weak interactions (e.g., C13–H13A···Cg1 distance: 3.2 Å), quantified using ORTEP-3 visualizations .

Q. What strategies resolve discrepancies in spectroscopic data during characterization?

Methodological Answer: Contradictions (e.g., unexpected NMR shifts or IR absorptions) require:

Cross-Validation : Compare with computational simulations (DFT calculations for expected chemical shifts).

Purity Checks : Use HPLC or TLC to rule out byproducts.

Isotopic Labeling : Confirm reaction pathways (e.g., 13C-labeled intermediates).

Control Experiments : Repeat syntheses under inert atmospheres to exclude oxidation artifacts .

Q. How does substituent variation (e.g., halogens, sulfanyl groups) affect the compound’s solid-state structure?

Methodological Answer: Substituents alter crystal packing and intermolecular interactions:

  • Electron-Withdrawing Groups (e.g., F) : Increase planarity of the benzofuran ring (mean deviation: 0.005 Å) and strengthen O–H···O hydrogen bonds (shorter O···O distances) .
  • Bulky Groups (e.g., cyclohexyl) : Introduce chair conformations in substituents, reducing π–π stacking efficiency but enhancing C–H···π interactions .
  • Sulfanyl Groups : Increase torsional angles (e.g., C3–S–CH3: 105.84°), influencing molecular rigidity .

Q. Table 1. Key Crystallographic Parameters (from )

ParameterValue
Space groupP 1
Unit cell dimensionsa = 7.42 Å, b = 9.85 Å, c = 12.34 Å
Hydrogen bond (O–H···O)O···O = 2.68 Å, ∠ = 173°
π–π stacking distance3.505 Å

Q. Table 2. Comparative Substituent Effects (from )

SubstituentBenzofuran Planarity (Å)O–H···O Distance (Å)
5-Cyclohexyl0.0062.68
5-Fluoro-7-methyl0.0052.65
3-Methylsulfanyl0.0082.72

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